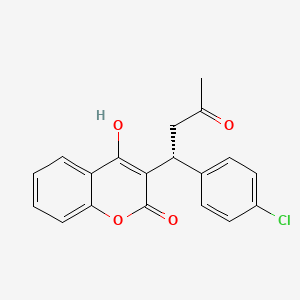

(+)-Coumachlor

描述

(+)-Coumachlor is a useful research compound. Its molecular formula is C19H15ClO4 and its molecular weight is 342.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClO4/c1-11(21)10-15(12-6-8-13(20)9-7-12)17-18(22)14-4-2-3-5-16(14)24-19(17)23/h2-9,15,22H,10H2,1H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEKWZWCFHUABHE-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C[C@H](C1=CC=C(C=C1)Cl)C2=C(C3=CC=CC=C3OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101323989 | |

| Record name | 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95271-89-9 | |

| Record name | Coumachlor, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095271899 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[(1R)-1-(4-chlorophenyl)-3-oxobutyl]-4-hydroxychromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101323989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COUMACHLOR, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MN6G9XL8YS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (+)-Coumachlor exert its anticoagulant effect?

A1: this compound, like other 4-hydroxycoumarin derivatives, acts as a Vitamin K antagonist. [, , , ] It inhibits the enzyme Vitamin K epoxide reductase, responsible for regenerating Vitamin K from its epoxide form. Vitamin K is crucial for the post-translational modification of clotting factors II, VII, IX, and X in the liver, enabling them to bind calcium and participate in the coagulation cascade. By depleting active Vitamin K, this compound disrupts the production of functional clotting factors, ultimately hindering blood clot formation. [, , ]

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C19H15ClO3, and its molecular weight is 326.77 g/mol. [, , , ]

Q3: What spectroscopic techniques are commonly employed for the characterization of this compound?

A3: Infrared (IR) spectroscopy, 1H-Nuclear Magnetic Resonance (1H-NMR) spectroscopy, and mass spectrometry are frequently used to characterize this compound. [, , , ] IR spectroscopy provides information about functional groups, while 1H-NMR reveals the arrangement of hydrogen atoms. Mass spectrometry is employed to determine the molecular weight and fragmentation pattern, aiding in structural elucidation.

Q4: What analytical methods are available for detecting this compound in biological samples?

A4: High-Performance Liquid Chromatography (HPLC) coupled with various detection methods, such as fluorescence detection (FLD) and tandem mass spectrometry (MS/MS), is widely used for the analysis of this compound in biological matrices like blood, serum, liver, and even dried plasma spots. [, , , , , , , , ] These methods offer high sensitivity and selectivity for the detection and quantification of this compound in complex biological samples.

Q5: How are analytical methods for this compound validated?

A5: Validation of analytical methods for this compound involves assessing parameters such as accuracy, precision, linearity, recovery, and limits of detection and quantitation. [, , , , , ] These parameters are crucial to ensure the reliability and reproducibility of the analytical results.

Q6: What is known about the toxicity of this compound?

A6: this compound, like other anticoagulant rodenticides, can cause internal bleeding in animals and humans. [, , , , , ] Exposure can occur through accidental ingestion of rodenticide baits or consumption of poisoned rodents. Symptoms of poisoning may include lethargy, weakness, pale mucous membranes, and bleeding from various sites.

Q7: What are the potential risks of this compound to non-target species?

A7: Non-target wildlife, particularly predatory birds and mammals, are at risk of secondary poisoning from consuming rodents that have ingested this compound baits. [, , , ] This can lead to population declines and ecological imbalances.

Q8: Are there any studies investigating the Structure-Activity Relationship (SAR) of this compound?

A8: Research on the SAR of this compound and related 4-hydroxycoumarin derivatives focuses on understanding the influence of structural modifications on their anticoagulant activity, potency, and selectivity. [, , , , ] These studies explore the relationship between the chemical structure and biological activity, aiding in the development of new anticoagulant compounds.

Q9: Have there been any investigations into synthesizing this compound using green chemistry principles?

A9: Researchers have explored environmentally friendly approaches for the synthesis of this compound. [, ] These methods aim to minimize hazardous reagents and solvents, reduce waste generation, and improve the overall sustainability of the synthesis process.

Q10: What are the future directions for research on this compound?

A10: Future research on this compound could focus on developing more selective and safer anticoagulant rodenticides, exploring new analytical techniques for their detection, and understanding their environmental fate and impact. [, , , ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[(2-Chlorophenyl)sulfanyl]pyridazine-3-carboxylic acid](/img/structure/B1455736.png)

![1-[(3-chlorophenyl)methyl]-3-(furan-2-yl)-1H-pyrazol-5-amine](/img/structure/B1455749.png)

![1-[(1H-imidazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B1455753.png)